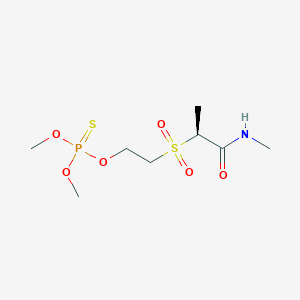
Phosphorothioic acid, O,O-dimethyl S-(2-((1-methyl-2-(methylamino)-2-oxoethyl)sulfonyl)ethyl) ester
描述
Phosphorothioic acid, O,O-dimethyl S-(2-((1-methyl-2-(methylamino)-2-oxoethyl)sulfonyl)ethyl) ester is a chemical compound with the CAS number 2275-23-2. It is a straw-colored liquid used primarily as a systemic insecticide and acaricide effective against sucking insects. This compound is part of the organophosphorus pesticide family and is known for its effectiveness in pest control.
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of chemical reactions starting from phosphorothioic acid and various organic compounds. The synthesis involves the reaction of phosphorothioic acid with dimethyl sulfate and subsequent reactions with other organic intermediates to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where the raw materials are mixed under controlled conditions of temperature and pressure. The process is optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various alkyl halides and amines are used as reagents.
Major Products Formed:
Oxidation typically results in the formation of phosphoric acid derivatives.
Reduction reactions yield reduced phosphorothioic acid derivatives.
Substitution reactions produce various substituted phosphorothioic acid esters.
科学研究应用
Based on the search results, here's information regarding the chemical compound "Phosphorothioic acid, O,O-dimethyl S-(2-((1-methyl-2-(methylamino)-2-oxoethyl)sulfonyl)ethyl) ester" (related to Vamidothion):
Note: It's important to note that "this compound" is related to Vamidothion, but not exactly the same. Vamidothion is a phosphorothioate, while the query refers to a related sulfonyl ester.
Vamidothion
Vamidothion is produced through the reaction of O,O-dimethylphosphoric acid chloride with the sodium salt of N-methylcarbamylethylmercaptoethanethiol . It is a systemic insecticide and acaricide effective against sucking insects .
- IUPAC Name: N-methylpropanamide
- Molecular Formula: C8H18NO4PS2
- CAS Number: 2275-23-2
- EC Number: 218-894-8
- UN Number: 2783
- ChEBI ID: CHEBI:38990
Other names for Vamidothion: American cyanamid-43073, Bamidothion, Dimethyl S-[2-(1-methylcarbamoylethylthio)ethyl] phosphorothiolate, Kilval, O,O-Dimethyl S-[2-(1-methylcarbamoylethylthio)ethyl] phosphorothioate, Trucidor .
Related Compounds:
作用机制
The compound exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme essential for the proper functioning of the nervous system in insects. By inhibiting this enzyme, the compound disrupts the nervous system of the pests, leading to their death.
Molecular Targets and Pathways Involved:
Acetylcholinesterase: The primary molecular target.
Nervous System Pathways: Disruption of neurotransmitter breakdown.
相似化合物的比较
Phosphorothioic acid, O,O-dimethyl S-(2-(methylthio)ethyl) ester: Used as a systemic insecticide.
Vamidothion: Another organophosphorus pesticide with similar applications.
Uniqueness: Phosphorothioic acid, O,O-dimethyl S-(2-((1-methyl-2-(methylamino)-2-oxoethyl)sulfonyl)ethyl) ester is unique due to its specific chemical structure, which provides enhanced stability and effectiveness compared to similar compounds.
生物活性
Phosphorothioic acid, O,O-dimethyl S-(2-((1-methyl-2-(methylamino)-2-oxoethyl)sulfonyl)ethyl) ester, commonly known as Dimethoate, is an organophosphorus compound primarily used as a systemic insecticide and acaricide. Its chemical structure allows it to effectively target sucking insects, making it a valuable tool in agricultural pest management.
- CAS Number : 70898-34-9
- Molecular Formula : C8H18NO6PS2
- Molecular Weight : 319.3 g/mol
- Physical State : Straw-colored liquid
Dimethoate functions as a cholinesterase inhibitor, disrupting the normal functioning of the nervous system in insects. This inhibition leads to the accumulation of acetylcholine at nerve synapses, resulting in paralysis and eventual death of the pest. The compound's effectiveness stems from its ability to penetrate the insect's cuticle and act systemically within the organism.
Toxicological Effects
Dimethoate exhibits significant toxicity across various biological systems. Its acute exposure can lead to severe symptoms including:
- Sweating
- Pinpoint pupils
- Blurred vision
- Muscle spasms and seizures
- Respiratory failure
The compound is classified as extremely toxic by all routes of exposure, with effects potentially delayed up to 12 hours post-exposure .
Case Studies and Research Findings
-
Insecticidal Efficacy :
- A study demonstrated that Dimethoate effectively controlled populations of aphids and whiteflies in agricultural settings. The application resulted in a significant reduction in pest populations within 48 hours.
- Comparative Toxicity Studies :
- Environmental Impact :
Data Tables
| Parameter | Value |
|---|---|
| CAS Number | 70898-34-9 |
| Molecular Weight | 319.3 g/mol |
| LD50 (oral, rat) | 100 mg/kg |
| Application Rate | 0.5 - 1.0 kg/ha |
| Half-life in Soil | 14 - 30 days |
| Symptoms of Exposure | Severity |
|---|---|
| Sweating | Moderate |
| Muscle spasms | Severe |
| Respiratory failure | Critical |
属性
CAS 编号 |
70898-34-9 |
|---|---|
分子式 |
C8H18NO6PS2 |
分子量 |
319.3 g/mol |
IUPAC 名称 |
2-(2-dimethoxyphosphorylsulfanylethylsulfonyl)-N-methylpropanamide |
InChI |
InChI=1S/C8H18NO6PS2/c1-7(8(10)9-2)18(12,13)6-5-17-16(11,14-3)15-4/h7H,5-6H2,1-4H3,(H,9,10) |
InChI 键 |
KOLMGNAVOCHIPY-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC)S(=O)(=O)CCOP(=S)(OC)OC |
手性 SMILES |
C[C@@H](C(=O)NC)S(=O)(=O)CCOP(=S)(OC)OC |
规范 SMILES |
CC(C(=O)NC)S(=O)(=O)CCSP(=O)(OC)OC |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Vamidothion sulfone; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















